Polygonatum sibiricum, commonly known as Siberian Solomon's seal, is a plant whose polysaccharides have been the subject of various studies due to their potential therapeutic applications. Research has delved into the anti-cancer effects, immunomodulatory activity, and protective effects against oxidative damage and acute kidney injury. These studies have provided insights into the mechanisms by which these polysaccharides exert their effects, often implicating signaling pathways such as TLR4-MAPK/NF-κB and p38 MAPK/ATF2146.
Polygonatum sibiricum polysaccharides (PSP) have been shown to exert anti-cancer effects through the activation of the TLR4-MAPK/NF-κB signaling pathways. In vivo experiments demonstrated that PSP inhibited tumor growth, improved immune organ indices, and increased cytokine secretion and the CD4+/CD8+ lymphocyte ratio. The PSP group showed significant increases in mRNA and protein expressions of critical nodes in the TLR4-MAPK/NF-κB signaling pathways, except for TRAM. These effects were suppressed by inhibitors in vitro, suggesting that PSP's immunoenhancement against lung cancer is mediated by these pathways1.
In the context of immunomodulation, PSP has been evaluated for its activity against cyclophosphamide-induced immunosuppression. PSP stimulated macrophage phagocytosis, accelerated recovery of spleen and thymus indexes, and enhanced T and B cell proliferation responses. It also restored serum levels of various cytokines in a dose-dependent manner, indicating its role as a potential immunostimulant agent4.
Furthermore, PSP has shown protective effects against gentamicin-induced acute kidney injury in rats. It reduced kidney injury markers and inflammatory cytokines, and inhibited the p38 MAPK/ATF2 signaling pathway, suggesting a mechanism for its nephroprotective effects6.
PSP has demonstrated significant anti-cancer properties, particularly in lung cancer, by modulating immune responses and signaling pathways. The TLR4-MAPK/NF-κB signaling pathways play a crucial role in PSP's anti-cancer effects, making it a potential candidate for adjunctive cancer therapy1.
The immunomodulatory effects of PSP are evident in its ability to counteract immunosuppression induced by cyclophosphamide. By stimulating various components of the immune system and cytokine production, PSP could be used to support immune function in immunocompromised individuals4.
PSP's protective effects against acute kidney injury, as demonstrated in rat models, suggest its potential use in preventing or treating kidney damage caused by nephrotoxic drugs like gentamicin. The inhibition of the p38 MAPK/ATF2 pathway is a key aspect of its nephroprotective mechanism6.
Metabolomics studies using 1H-NMR technology have revealed that PSP can regulate metabolic processes in mice, suggesting potential applications in metabolic disorders. The identification of metabolic states and pathways affected by PSP could lead to new therapeutic targets for diseases related to metabolic dysregulation2.
PSP has also been associated with antioxidant activities. Studies have shown that it can stimulate repair and protective activity against oxidative DNA damage, which may be beneficial in reducing oxidative stress and preventing related diseases5.
An ethanol extract of P. sibiricum rhizomes has been found to decrease body weight gain, lipid accumulation, and improve insulin resistance in high-fat diet-fed mice. This suggests potential applications in the treatment of obesity and metabolic syndrome through pathways involving sirtuin-1 and PGC-1α7.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.:
CAS No.: 7417-65-4